Cas no 2028305-67-9 (1-(6-amino-2-chloropyridin-3-yl)ethan-1-one)

1-(6-amino-2-chloropyridin-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one
- DS-020390
- SCHEMBL12588542
- 2028305-67-9
- EN300-7543550
-
- Inchi: 1S/C7H7ClN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10)
- InChI Key: PCQFZMNWMHNQBR-UHFFFAOYSA-N
- SMILES: ClC1C(C(C)=O)=CC=C(N)N=1
Computed Properties
- Exact Mass: 170.0246905Da
- Monoisotopic Mass: 170.0246905Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56Ų
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7543550-5.0g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 5.0g |
$3562.0 | 2024-05-23 | |
1PlusChem | 1P023Z8I-10g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 10g |
$6592.00 | 2023-12-19 | |
1PlusChem | 1P023Z8I-5g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 5g |
$4465.00 | 2023-12-19 | |
Aaron | AR023ZGU-250mg |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 250mg |
$860.00 | 2025-02-15 | |
Aaron | AR023ZGU-1g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 1g |
$1715.00 | 2025-02-15 | |
Aaron | AR023ZGU-2.5g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 2.5g |
$3336.00 | 2023-12-15 | |
1PlusChem | 1P023Z8I-2.5g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 2.5g |
$3039.00 | 2023-12-19 | |
1PlusChem | 1P023Z8I-500mg |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 500mg |
$1248.00 | 2023-12-19 | |
1PlusChem | 1P023Z8I-1g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 1g |
$1581.00 | 2023-12-19 | |
Enamine | EN300-7543550-0.05g |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one |
2028305-67-9 | 95% | 0.05g |
$285.0 | 2024-05-23 |
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one Related Literature
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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2. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one
Introduction to 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one (CAS No. 2028305-67-9)
1-(6-amino-2-chloropyridin-3-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2028305-67-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its structural features and potential applications in drug discovery, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one consists of a pyridine core substituted with an amino group at the 6-position and a chloro group at the 2-position, linked to an acetyl moiety via an ethyl chain. This unique arrangement imparts distinct chemical properties that make it a valuable scaffold for synthetic chemistry and pharmacological exploration.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their versatility and biological activity. The presence of both amino and chloro substituents in 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one enhances its reactivity, allowing for further functionalization through various synthetic pathways. This flexibility has been exploited in the design of molecules targeting a wide range of biological pathways, including kinases, transcription factors, and other enzymes involved in disease mechanisms.
One of the most compelling aspects of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one is its potential as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structure to develop inhibitors of protein-protein interactions and to create novel small-molecule drugs with improved pharmacokinetic profiles. The acetyl group, in particular, serves as a versatile handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
Recent studies have highlighted the importance of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one in the development of antiviral and anticancer agents. Its ability to modulate key cellular processes has made it a promising candidate for therapeutic intervention. For instance, derivatives of this compound have been investigated for their ability to inhibit viral proteases and reverse transcriptase enzymes, which are critical for viral replication. Additionally, preclinical data suggest that certain analogs may exhibit potent antitumor activity by disrupting essential signaling pathways in cancer cells.
The synthesis of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines, followed by condensation with appropriate carbonyl compounds. Advances in catalytic methods have further refined these processes, making it possible to produce this compound efficiently on both laboratory and industrial scales.
The pharmacological profile of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one is still being elucidated, but preliminary findings suggest that it interacts with several biological targets. Its amino group allows for hydrogen bonding interactions with receptor sites, while the chloro substituent can engage in hydrophobic pockets or participate in dipole-dipole interactions. These features contribute to its binding affinity and selectivity for specific therapeutic targets.
In conclusion, 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one (CAS No. 2028305-67-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for drug discovery efforts aimed at addressing various diseases. As our understanding of its biological activity continues to grow, it is likely that this compound will play an increasingly important role in the development of next-generation therapeutics.
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